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Compound of Interest

Compound Name: 5-Ethynyl-2-nitrophenol

Cat. No.: B15322077

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 5-ethynyl-2-nitrophenol, a molecule of interest in various research and development
domains. Due to the limited availability of direct experimental data for this specific compound,
this guide leverages data from the closely related compound, 2-nitrophenol, and incorporates
predicted values to offer a robust analytical profile. The information herein is intended to
support compound identification, characterization, and quality control efforts.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5-ethynyl-2-nitrophenol. These predictions are
based on the analysis of structurally similar compounds and established spectroscopic
principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
aromatic protons, the phenolic hydroxyl proton, and the acetylenic proton. The chemical shifts
are influenced by the electron-withdrawing nitro group and the deshielding effect of the ethynyl

group.
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Predicted Chemical

Coupling Constant

Proton _ Multiplicity

Shift (8, ppm) (J, H2)
Ar-H (adjacentto -OH) 7.2-7.4 d ~8-9
Ar-H (adjacent to -

8.0-8.2 d ~2-3
NO2)
Ar-H (between -C=CH

76-7.8 dd ~8-9, ~2-3
and -NOz2)
-OH 10.0-11.0 s (broad)
-C=CH 3.0-35 S

13C NMR (Carbon NMR): The carbon NMR spectrum will reflect the different carbon
environments in the molecule. The carbons attached to the electronegative oxygen and

nitrogen atoms, as well as the sp-hybridized carbons of the ethynyl group, will have

characteristic chemical shifts.

Carbon Predicted Chemical Shift (3, ppm)
C-OH 155 - 160

C-NO2 140 - 145

C-H (aromatic) 115- 135

C (quaternary, aromatic) 120 - 140

C=CH 80 -85

C=CH 75-80

Infrared (IR) Spectroscopy

The IR spectrum of 5-ethynyl-2-nitrophenol is expected to exhibit characteristic absorption

bands corresponding to its functional groups.
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Predicted Wavenumber

Functional Group Vibrational Mode
(cm~)
O-H (Phenol) Stretching 3200 - 3600 (broad)
C=C-H (Alkyne) Stretching ~3300 (sharp)
C=C (Alkyne) Stretching 2100 - 2260 (weak to medium)
N-O (Nitro) Asymmetric Stretching 1500 - 1550
N-O (Nitro) Symmetric Stretching 1335 - 1370
C=C (Aromatic) Stretching 1450 - 1600
C-H (Aromatic) Bending (out-of-plane) 750 - 900

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
The exact mass can be used to confirm the elemental composition.

Parameter Predicted Value
Molecular Formula CsHsNOs

Molecular Weight 163.13 g/mol

(M)+e m/z 163

Key Fragmentation lons [M-NOz]+e, [M-H-CO]+e

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
Specific parameters may need to be optimized based on the instrumentation and sample
characteristics.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of 5-ethynyl-2-nitrophenol in a

suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Acquisition:

[¢]

Acquire a one-dimensional proton spectrum.

o

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

[e]

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o

Process the data with Fourier transformation, phasing, and baseline correction.

13C NMR Acquisition:

[¢]

Acquire a one-dimensional carbon spectrum with proton decoupling.

[e]

Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

o

A larger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o

Process the data similarly to the *H NMR spectrum.

IR Spectroscopy

Sample Preparation:

o Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide
(KBr) and press into a thin, transparent pellet.

o Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a suitable
IR-transparent window (e.g., NaCl plates).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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o Record a background spectrum of the empty sample compartment or the KBr
pellet/window.

o Record the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

o The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method, such as Electron lonization (El) or Electrospray lonization (ESI). For El,
the sample is typically introduced through a direct insertion probe or a gas chromatograph.
For ESI, the sample is dissolved in a suitable solvent and infused into the ion source.

e Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis
(e.g., Time-of-Flight (TOF), Orbitrap).

o Data Acquisition:
o Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

o If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain
fragmentation information for structural elucidation.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.
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Caption: General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Ethynyl-2-nitrophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15322077#5-ethynyl-2-nitrophenol-spectroscopic-
data-nmr-ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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